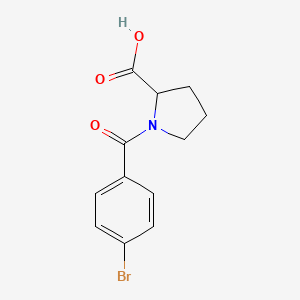![molecular formula C19H17F3N2O2 B2703205 N-(Cyanomethyl)-N-cyclopentyl-5-[4-(trifluoromethyl)phenyl]furan-2-carboxamide CAS No. 2418712-93-1](/img/structure/B2703205.png)
N-(Cyanomethyl)-N-cyclopentyl-5-[4-(trifluoromethyl)phenyl]furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Cyanomethyl)-N-cyclopentyl-5-[4-(trifluoromethyl)phenyl]furan-2-carboxamide is a synthetic organic compound characterized by its unique structural components, including a furan ring, a trifluoromethyl group, and a cyanomethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)-N-cyclopentyl-5-[4-(trifluoromethyl)phenyl]furan-2-carboxamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a catalyst.
Attachment of the Cyanomethyl Group: The cyanomethyl group can be introduced via nucleophilic substitution reactions using cyanomethyl halides.
Cyclopentyl Group Addition: The cyclopentyl group is typically added through alkylation reactions using cyclopentyl halides.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-diones.
Reduction: Reduction reactions can target the cyanomethyl group, converting it to an amine or aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Furan-2,5-diones.
Reduction: Amines or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(Cyanomethyl)-N-cyclopentyl-5-[4-(trifluoromethyl)phenyl]furan-2-carboxamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors. Studies may focus on its activity against certain diseases or its ability to modulate biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. It may also serve as an intermediate in the synthesis of agrochemicals or specialty chemicals.
Mecanismo De Acción
The mechanism by which N-(Cyanomethyl)-N-cyclopentyl-5-[4-(trifluoromethyl)phenyl]furan-2-carboxamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the furan ring may facilitate interactions with biological macromolecules.
Comparación Con Compuestos Similares
Similar Compounds
N-(Cyanomethyl)-N-cyclopentyl-5-phenylfuran-2-carboxamide: Lacks the trifluoromethyl group, which may result in different biological activity and stability.
N-(Cyanomethyl)-N-cyclopentyl-5-[4-methylphenyl]furan-2-carboxamide: The methyl group instead of the trifluoromethyl group can alter the compound’s electronic properties and reactivity.
Uniqueness
N-(Cyanomethyl)-N-cyclopentyl-5-[4-(trifluoromethyl)phenyl]furan-2-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances metabolic stability. This makes it a valuable compound for developing new drugs and materials with specific desired properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
N-(cyanomethyl)-N-cyclopentyl-5-[4-(trifluoromethyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2/c20-19(21,22)14-7-5-13(6-8-14)16-9-10-17(26-16)18(25)24(12-11-23)15-3-1-2-4-15/h5-10,15H,1-4,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCSDJWUMMOSQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CC#N)C(=O)C2=CC=C(O2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
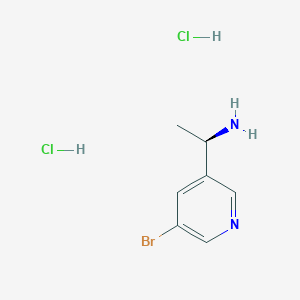

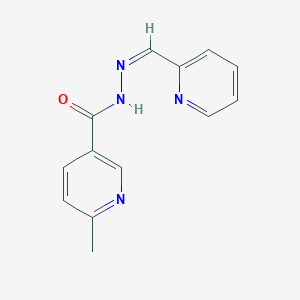
![7-Chloro-3,4-dihydro-1h-benzo[b]azepine-2,5-dione](/img/structure/B2703128.png)
![4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-propylbenzenesulfonamide](/img/structure/B2703129.png)
![4-{6-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B2703130.png)
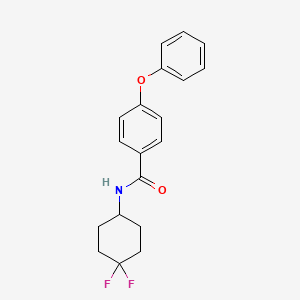
![6-methoxy-3-{2-[2-(propan-2-ylidene)hydrazin-1-yl]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B2703136.png)
![4-Phenyl-1-prop-2-enoyl-N-[(6S)-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]piperidine-4-carboxamide](/img/structure/B2703137.png)
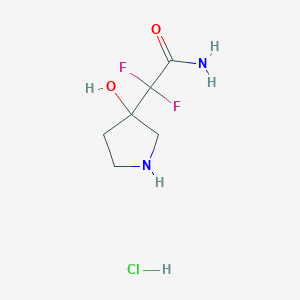
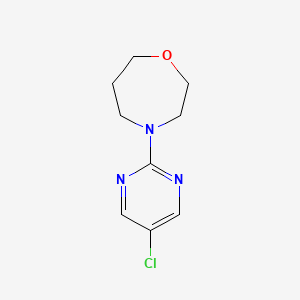

![2-[Pyridin-3-ylmethyl(thiolan-2-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2703143.png)
